

# Confirming the Structure of 1-Methyl-2-propylcyclopentane: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: **1-Methyl-2-propylcyclopentane**

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is paramount. This guide provides a comparative analysis of spectroscopic data to definitively identify **1-Methyl-2-propylcyclopentane**, including its cis and trans isomers, and distinguish it from structurally similar alternatives.

This document outlines the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for cis- and trans-**1-Methyl-2-propylcyclopentane**. For robust comparison, spectroscopic data for two common isomers, propylcyclohexane and 1-ethyl-2-methylcyclopentane, are also presented. Detailed experimental protocols for acquiring the necessary data are provided, alongside a logical workflow for structural confirmation.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for the target molecule and its potential isomers. Note that where experimental data for **1-Methyl-2-propylcyclopentane** isomers was not publicly available, predicted values from reputable spectroscopic prediction software have been used and are duly noted.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Predicted <sup>1</sup> H Chemical Shifts (ppm)
cis-1-Methyl-2-propylcyclopentane	Methyl Protons (CH <sub>3</sub> ): ~0.8-1.0 (d) Propyl Group Protons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): ~0.9 (t), ~1.2-1.4 (m), ~1.1-1.3 (m) Cyclopentane Ring Protons (CH, CH <sub>2</sub> ): ~1.0-1.9 (m)
trans-1-Methyl-2-propylcyclopentane	Methyl Protons (CH <sub>3</sub> ): ~0.8-1.0 (d) Propyl Group Protons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): ~0.9 (t), ~1.2-1.4 (m), ~1.1-1.3 (m) Cyclopentane Ring Protons (CH, CH <sub>2</sub> ): ~0.9-1.8 (m)
Propylcyclohexane <sup>[1]</sup>	Propyl Group Protons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): 0.87 (t), 1.18-1.10 (m), 1.22 (m) Cyclohexane Ring Protons (CH, CH <sub>2</sub> ): 1.77-1.58 (m), 1.31 (m)
1-Ethyl-2-methylcyclopentane	Methyl Protons (CH <sub>3</sub> ): ~0.8-1.0 (d) Ethyl Group Protons (CH <sub>2</sub> CH <sub>3</sub> ): ~0.8-1.0 (t), ~1.2-1.4 (q) Cyclopentane Ring Protons (CH, CH <sub>2</sub> ): ~1.0-1.9 (m)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental values may vary slightly.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Predicted <sup>13</sup> C Chemical Shifts (ppm)
cis-1-Methyl-2-propylcyclopentane	Methyl Carbon (CH <sub>3</sub> ): ~15-20Propyl Group Carbons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): ~14, ~21, ~35Cyclopentane Ring Carbons (CH, CH <sub>2</sub> ): ~20-45 (multiple signals)
trans-1-Methyl-2-propylcyclopentane	Methyl Carbon (CH <sub>3</sub> ): ~15-20Propyl Group Carbons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): ~14, ~21, ~35Cyclopentane Ring Carbons (CH, CH <sub>2</sub> ): ~20-45 (multiple signals)
Propylcyclohexane[2]	Propyl Group Carbons (CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ): 14.4, 20.3, 39.4Cyclohexane Ring Carbons (CH, CH <sub>2</sub> ): 26.8, 27.2, 34.9, 44.3
1-Ethyl-2-methylcyclopentane	Methyl Carbon (CH <sub>3</sub> ): ~15-20Ethyl Group Carbons (CH <sub>2</sub> CH <sub>3</sub> ): ~12, ~25-30Cyclopentane Ring Carbons (CH, CH <sub>2</sub> ): ~20-45 (multiple signals)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
cis-1-Methyl-2-propylcyclopentane	126	111, 97, 83, 69, 55, 43
trans-1-Methyl-2-propylcyclopentane	126	111, 97, 83, 69, 55, 43
Propylcyclohexane[3]	126	97, 83, 69, 55, 41
1-Ethyl-2-methylcyclopentane[4]	112	97, 83, 69, 55, 41

## Experimental Protocols

Accurate data acquisition is crucial for reliable structural confirmation. The following are generalized protocols for the spectroscopic techniques discussed.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube. For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[\[5\]](#)
- Instrument Setup: The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance of <sup>13</sup>C and longer relaxation times.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

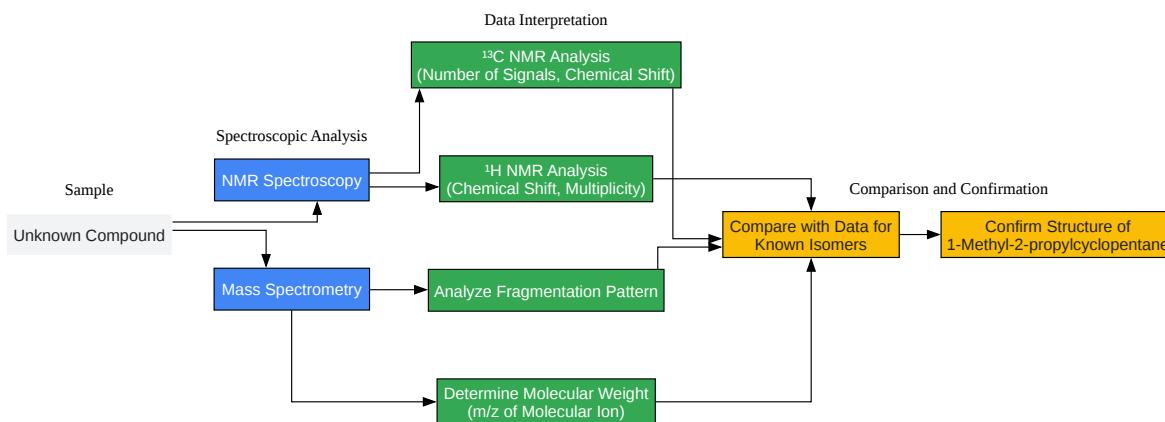
### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the range of 10-100 µg/mL.
- GC System:
  - Injector: Split/splitless injector, typically operated at 250°C.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.
- Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS System:
  - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
  - Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
  - Detector: An electron multiplier.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the components. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for identification. The fragmentation pattern provides key structural information.

## Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the confirmation of the **1-Methyl-2-propylcyclopentane** structure using the described spectroscopic methods.

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Caption: Workflow for the spectroscopic confirmation of **1-Methyl-2-propylcyclopentane**.

## Conclusion

The structural elucidation of **1-Methyl-2-propylcyclopentane** requires a multi-faceted analytical approach. By combining the molecular weight and fragmentation patterns from mass spectrometry with the detailed connectivity and environmental information from  $^1\text{H}$  and  $^{13}\text{C}$  NMR, a definitive structural assignment can be made. Comparison of the acquired data with that of known isomers, such as propylcyclohexane and 1-ethyl-2-methylcyclopentane, provides an additional layer of confidence in the identification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in achieving accurate and reliable structural confirmation.

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